molecular formula C8H14O2S2 B138379 (S)-lipoic acid CAS No. 1077-27-6

(S)-lipoic acid

Cat. No. B138379
Key on ui cas rn: 1077-27-6
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-ZETCQYMHSA-N
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Patent
US09006458B2

Procedure details

Diisopropylethylamine (DIPEA) (anhydrous, 4.3 ml, 24.2 mmol) was added to a solution of EDC.HCl (604 mg, 3.15 mmol) in dichloromethane (15 ml) and stirred for 10 minutes. N-hydroxysuccinimide (390 mg, 3.39 mmol) was added followed by DL-lipoic acid (500 mg, 2.43 mmol). The reaction mixture was stirred in an ice bath for half an hour and then slowly continued overnight under room temperature. The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3). The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%); 1H-NMR (CDCl3) 1.62-1.98 (7H, m), 2.29-2.47 (1H, m), 2.69 (2H, t, J=7.4), 3.02 (4H, s, succinimidyl CH2×2), 3.21-3.28 (2H, m), 3.60-3.65 (1H, m); ESI-MS m/z calcd for C12H17NO4S2: 303.2518. found: 304.1861 [M+1].
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
604 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.Cl.ON1C(=O)CCC1=O.[CH2:30]1[CH:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1>ClCCl>[CH2:30]1[C@@H:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
604 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
390 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C1CSSC1CCCCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred in an ice bath for half an hour
CUSTOM
Type
CUSTOM
Details
slowly continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
under room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1CSS[C@@H]1CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09006458B2

Procedure details

Diisopropylethylamine (DIPEA) (anhydrous, 4.3 ml, 24.2 mmol) was added to a solution of EDC.HCl (604 mg, 3.15 mmol) in dichloromethane (15 ml) and stirred for 10 minutes. N-hydroxysuccinimide (390 mg, 3.39 mmol) was added followed by DL-lipoic acid (500 mg, 2.43 mmol). The reaction mixture was stirred in an ice bath for half an hour and then slowly continued overnight under room temperature. The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3). The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%); 1H-NMR (CDCl3) 1.62-1.98 (7H, m), 2.29-2.47 (1H, m), 2.69 (2H, t, J=7.4), 3.02 (4H, s, succinimidyl CH2×2), 3.21-3.28 (2H, m), 3.60-3.65 (1H, m); ESI-MS m/z calcd for C12H17NO4S2: 303.2518. found: 304.1861 [M+1].
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
604 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.Cl.ON1C(=O)CCC1=O.[CH2:30]1[CH:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1>ClCCl>[CH2:30]1[C@@H:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
604 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
390 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C1CSSC1CCCCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred in an ice bath for half an hour
CUSTOM
Type
CUSTOM
Details
slowly continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
under room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1CSS[C@@H]1CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09006458B2

Procedure details

Diisopropylethylamine (DIPEA) (anhydrous, 4.3 ml, 24.2 mmol) was added to a solution of EDC.HCl (604 mg, 3.15 mmol) in dichloromethane (15 ml) and stirred for 10 minutes. N-hydroxysuccinimide (390 mg, 3.39 mmol) was added followed by DL-lipoic acid (500 mg, 2.43 mmol). The reaction mixture was stirred in an ice bath for half an hour and then slowly continued overnight under room temperature. The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3). The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%); 1H-NMR (CDCl3) 1.62-1.98 (7H, m), 2.29-2.47 (1H, m), 2.69 (2H, t, J=7.4), 3.02 (4H, s, succinimidyl CH2×2), 3.21-3.28 (2H, m), 3.60-3.65 (1H, m); ESI-MS m/z calcd for C12H17NO4S2: 303.2518. found: 304.1861 [M+1].
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
604 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.Cl.ON1C(=O)CCC1=O.[CH2:30]1[CH:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1>ClCCl>[CH2:30]1[C@@H:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
604 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
390 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C1CSSC1CCCCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred in an ice bath for half an hour
CUSTOM
Type
CUSTOM
Details
slowly continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
under room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1CSS[C@@H]1CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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